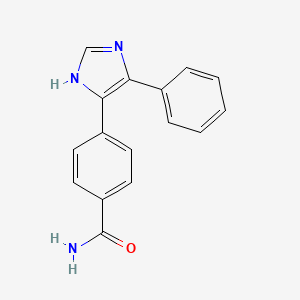

4-(4-phenyl-1H-imidazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-(4-phenyl-1H-imidazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16(20)13-8-6-12(7-9-13)15-14(18-10-19-15)11-4-2-1-3-5-11/h1-10H,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSFYTQBAOJMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among imidazole/benzimidazole derivatives include substituents on the imidazole ring, aromatic substituents, and functional groups (amide, ester, halogen). Below is a comparative analysis:

Key Observations :

- Halogenated derivatives (e.g., astemizole’s fluorobenzyl group) exhibit enhanced electronegativity, which may improve target binding but could elevate toxicity risks .

- Methoxy and dioxolane substituents (e.g., in Compound 14s and derivatives) improve solubility but may reduce metabolic stability due to esterase susceptibility .

Physicochemical Properties

| Property | 4-(4-Phenyl-1H-imidazol-5-yl)benzamide | SB-431542 | Compound 14s | Astemizole |

|---|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~2.5 | ~4.1 |

| Solubility (aq.) | Moderate (amide enhances polarity) | High | Low (ester) | Very low |

| Hydrogen Bond Donors | 2 (NH imidazole, amide) | 3 | 3 | 1 |

Analysis :

- The amide group in 4-(4-phenyl-1H-imidazol-5-yl)benzamide and SB-431542 improves aqueous solubility relative to ester-containing analogs like Compound 14s .

- Astemizole’s high logP (~4.1) aligns with its historical use as a lipophilic antihistamine, but its low solubility contributed to cardiac side effects, underscoring the importance of balanced physicochemical properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-phenyl-1H-imidazol-5-yl)benzamide to improve yield and purity?

- Methodological Answer : The synthesis of imidazole-containing benzamides often involves multi-step reactions with careful control of conditions. For example, catalytic hydrogenation using Raney nickel (instead of palladium on carbon) can suppress undesired side reactions like dehalogenation, improving intermediate yields to >90% . Alkaline conditions (e.g., NaOH in ethanol) facilitate cyclization via Schiff base formation, with optimal temperatures around 45°C for high conversion rates (88% isolated yield) . Solvent selection (e.g., water vs. ethanol) and reaction time must be systematically tested to balance purity and efficiency.

Q. What analytical techniques are critical for confirming the structure of 4-(4-phenyl-1H-imidazol-5-yl)benzamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying aromatic proton environments and substituent connectivity. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (using programs like SHELXL or visualization tools like ORTEP-3 ) resolves stereoelectronic details. For example, SHELXL refines small-molecule structures against high-resolution diffraction data, ensuring atomic-level accuracy .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

- Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF) is critical. Stability studies under varying pH (e.g., simulated physiological conditions) and temperatures (4°C to 37°C) should be conducted using HPLC to monitor degradation. Data from structurally similar compounds suggest that electron-withdrawing groups (e.g., benzamide) enhance stability in aqueous media .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., apoptosis induction vs. off-target effects) be resolved?

- Methodological Answer : Contradictions may arise from assay specificity or cellular context. Use orthogonal validation methods:

- Target engagement assays (e.g., thermal shift or SPR) confirm direct binding to proposed targets like kinases or PARP-1 .

- RNA sequencing identifies downstream pathways affected, distinguishing primary targets from compensatory mechanisms .

- Isoform-specific inhibitors or CRISPR knockdowns can isolate contributions of individual targets .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding modes to enzymes like PARP-1 or kinases. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues (e.g., hydrogen bonds with imidazole N-atoms) . Free energy calculations (MM/PBSA) quantify binding affinities, guiding SAR studies .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : X-ray diffraction with high-resolution data (<1.0 Å) can distinguish between 1H-imidazol-4-yl and 1H-imidazol-5-yl tautomers. SHELXL refines occupancy ratios for tautomeric states, while electron density maps (visualized via ORTEP-3 ) reveal proton positions. For example, hydrogen-bonding networks in the crystal lattice stabilize specific tautomers .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent scanning : Replace the phenyl group with bioisosteres (e.g., pyridyl, thiophene) to modulate steric/electronic effects .

- Proteome-wide profiling (e.g., KinomeScan) identifies off-target kinase interactions.

- Metabolite mapping (via LC-MS) detects metabolic liabilities (e.g., imidazole ring oxidation) that reduce selectivity .

Data-Driven Research Design

Q. How to design dose-response experiments for evaluating anticancer efficacy?

- Methodological Answer :

- In vitro : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) across cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ via ATP-based viability assays (e.g., CellTiter-Glo) .

- In vivo : Apply allometric scaling (e.g., 1–50 mg/kg in xenograft models) with pharmacokinetic sampling (plasma/tumor) to correlate exposure and efficacy .

Q. What statistical methods address variability in enzymatic inhibition assays?

- Methodological Answer :

- Replicates : Perform triplicate measurements with inter-day validation.

- Mixed-effects models account for plate-to-plate variability.

- Grubbs’ test identifies outliers in high-throughput screening data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.